S-[(4-Phenoxyphenyl)methyl] dimethylcarbamothioate
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Overview
Description
S-[(4-Phenoxyphenyl)methyl] dimethylcarbamothioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxyphenyl group and a dimethylcarbamothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(4-Phenoxyphenyl)methyl] dimethylcarbamothioate typically involves the reaction of 4-phenoxybenzyl chloride with dimethylcarbamothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 25-30°C.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction parameters are optimized to achieve maximum efficiency, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
S-[(4-Phenoxyphenyl)methyl] dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-[(4-Phenoxyphenyl)methyl] dimethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of S-[(4-Phenoxyphenyl)methyl] dimethylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-methyl N,N-dimethylcarbamothioate
- Deltamethrin
- Fenoprofen
Uniqueness
S-[(4-Phenoxyphenyl)methyl] dimethylcarbamothioate stands out due to its unique combination of a phenoxyphenyl group and a dimethylcarbamothioate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61697-45-8 |
---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
S-[(4-phenoxyphenyl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C16H17NO2S/c1-17(2)16(18)20-12-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI Key |
MMYZCRJQGVAATD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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